
Ethyl 2-(4-cyanophenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-cyanophenyl)acetate, also known as 2-cyanoethyl phenyl acetate, is an organic compound with the chemical formula C₁₂H₁₂N₂O₂. It is an ester of phenylacetic acid and cyanoethanol and is used for various applications in the pharmaceutical, agricultural, and chemical industries. It is a clear, colorless liquid with a sweet, fruity odor and a low boiling point (124-125°C). The compound has a low solubility in water and is relatively stable to light and air.
Applications De Recherche Scientifique
Lossen Rearrangement and Synthesis of Hydroxamic Acids and Ureas : A study by Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement, leading to the synthesis of hydroxamic acids and ureas from carboxylic acids. This method achieved good yields without racemization under milder and simpler reaction conditions. Additionally, byproducts could be easily recovered and recycled, making this method environmentally friendly and cost-effective (Thalluri, Manne, Dev, & Mandal, 2014).
Green Suzuki Coupling Reactions : Costa et al. (2012) explored green Suzuki coupling using water as the primary solvent, focusing on the synthesis of Ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac. This experiment was significant for teaching green chemistry principles and exploring the synthesis of nonsteroidal anti-inflammatory drugs (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Synthesis of 4-Phenyl-2-Butanone : Zhang (2005) described the synthesis of 4-phenyl-2-butanone, which is a medium for synthesizing medicine to diminish inflammation and codeine. Ethyl ethanate, synthesized from ethanol and acetic acid with strong acid as a catalyst, is an important step in this process (Zhang, 2005).
Binding of Thiosemicarbazone Derivatives with Human Serum Albumin : Karthikeyan et al. (2016) studied the binding of thiosemicarbazone derivatives to human serum albumin (HSA), which has implications in understanding the pharmacokinetic mechanisms of drugs. This study used fluorescence spectroscopy and molecular modelling to analyze the binding dynamics (Karthikeyan, Bharanidharan, Kesherwani, Mani, Srinivasan, Velmurugan, Aruna, & Ganesan, 2016).
Solubility and Dissolution Thermodynamic Properties : Zhou et al. (2017) measured the solubility of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures and calculated its molar dissolution thermodynamic properties. This study is relevant for understanding the solubility behavior of similar compounds in various solvents (Zhou, Wang, Fang, Guo, Xiao, Hao, Bao, & Huang, 2017).
Enhancement of Antiinflammatory Effect of Ethyl 4-Biphenylyl Acetate : Arima et al. (1990) researched the antiinflammatory effects of Ethyl 4-biphenylyl acetate and how its therapeutic effects can be improved through complexation with β-cyclodextrin derivatives (Arima, Adachi, Irie, Uekama, & Pitha, 1990).
Safety and Hazards
Ethyl 2-(4-cyanophenyl)acetate is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Mécanisme D'action
Target of Action
Ethyl 2-(4-cyanophenyl)acetate is a chemical compound with the linear formula C11H11NO2 The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific reactants and conditions used.
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.03 cm/s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound . It’s also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
ethyl 2-(4-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEWKWBIPMKGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299465 | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1528-41-2 | |
| Record name | 1528-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

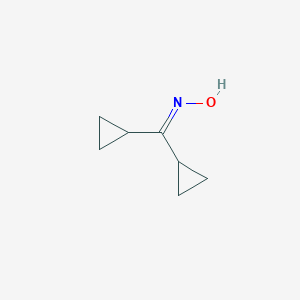

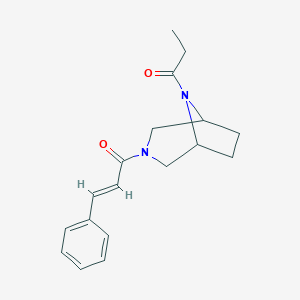
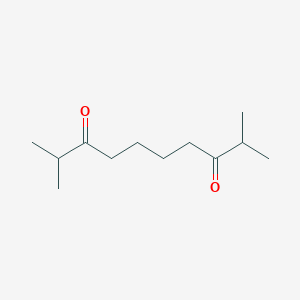

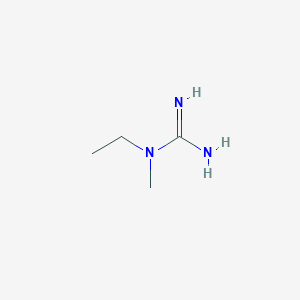

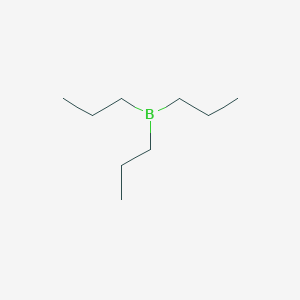
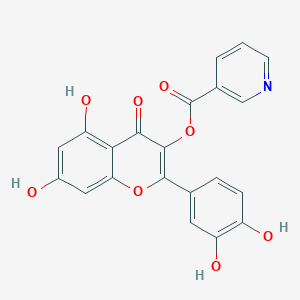
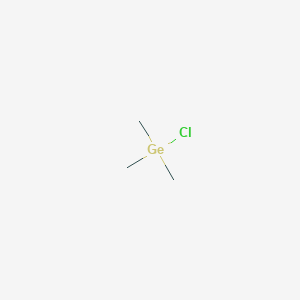
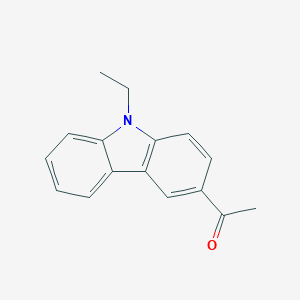
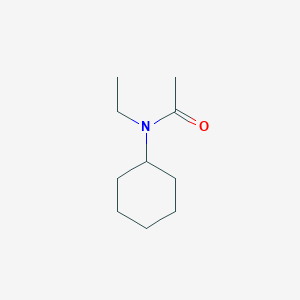
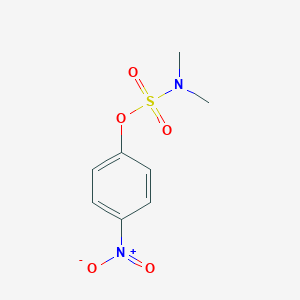
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)